1-Benzhydryl-3-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-3-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzhydryl group, a methoxyphenyl group, and an oxazolidinone ring.
Scientific Research Applications
1-Benzhydryl-3-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Safety and Hazards
Preparation Methods
The synthesis of 1-Benzhydryl-3-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzhydryl Intermediate: This step involves the preparation of the benzhydryl intermediate through a reaction between benzhydrol and an appropriate reagent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a methoxyphenyl halide reacts with the benzhydryl intermediate.
Formation of the Oxazolidinone Ring: The oxazolidinone ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Final Coupling Reaction: The final step involves the coupling of the oxazolidinone intermediate with the benzhydryl-methoxyphenyl intermediate to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-Benzhydryl-3-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings can be replaced with other groups using appropriate reagents.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Benzhydryl-3-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea can be compared with other similar compounds, such as:
1-Benzhydryl-3-phenoxyazetidine: This compound has a similar benzhydryl group but differs in the presence of a phenoxyazetidine ring instead of an oxazolidinone ring.
1-Benzhydryl-3-(4-methoxyphenoxy)azetidine: Similar to the previous compound but with a methoxy group at the 4-position of the phenoxy ring.
1-Benzhydryl-3-(3-fluorophenoxy)azetidine: This compound has a fluorine atom on the phenoxy ring, providing different chemical properties.
Properties
IUPAC Name |
1-benzhydryl-3-[[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-31-21-14-8-13-20(15-21)28-17-22(32-25(28)30)16-26-24(29)27-23(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-15,22-23H,16-17H2,1H3,(H2,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTUMUGPKOJFHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(OC2=O)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.